molecular formula C12H12O2S B3179666 Ethyl 6-methyl-1-benzothiophene-2-carboxylate CAS No. 1922897-63-9

Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Cat. No. B3179666
CAS RN: 1922897-63-9
M. Wt: 220.29
InChI Key: TUWHNNNICNHLOV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1-benzothiophene-2-carboxylate (EMBC) is a compound of interest in the field of organic chemistry due to its multiple applications in the synthesis of pharmaceuticals, cosmetics, and other organic compounds.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been transformed into derivatives with potential antimicrobial and anti-inflammatory properties. These derivatives have shown promising biological activity in preliminary screenings, indicating their potential for further development as therapeutic agents (Narayana et al., 2006).

Anticancer Properties

Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents. Some of these compounds exhibited significant activity against various tumor cell lines, suggesting their potential utility in cancer therapy (Mohareb et al., 2016).

Chemical Synthesis

Ethyl 6-methyl-1-benzothiophene-2-carboxylate and related compounds have been synthesized through various chemical reactions, providing valuable insights into the chemistry of benzothiophene derivatives. These studies contribute to the understanding of their reactivity and potential applications in organic synthesis (Jayaraman et al., 2010).

Organic Phosphine Catalysis

Research into the use of organic phosphine catalysts for the annulation of ethyl 2-methyl-2,3-butadienoate has expanded the scope of reactions available for the synthesis of functionalized tetrahydropyridines. This methodology offers a new approach to constructing complex organic molecules (Zhu et al., 2003).

Chemical Reactivity and Transformations

Studies on the reactivity and transformations of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have led to the synthesis of novel compounds with potential pharmacological properties. These investigations enhance our understanding of the chemical behavior of benzothiophene derivatives and open new avenues for their application in medicinal chemistry (Shipilovskikh et al., 2014).

properties

IUPAC Name

ethyl 6-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHNNNICNHLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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